2-(Hydroxymethyl)-5-methoxypyrimidine
Overview
Description
2-(Hydroxymethyl)-5-methoxypyrimidine is a heterocyclic organic compound that features a pyrimidine ring substituted with hydroxymethyl and methoxy groups
Mechanism of Action
Target of Action
The primary target of 2-(Hydroxymethyl)-5-methoxypyrimidine is the enzyme serine hydroxymethyl transferase . This enzyme plays a crucial role in the conversion of serine to glycine, a process that is vital for various metabolic pathways .
Mode of Action
The interaction of this compound with its target enzyme, serine hydroxymethyl transferase, results in a decrease in the enzyme’s activity . The compound competes with phenyl-serine at the binding sites, thereby decreasing the enzymatic activity of the enzyme .
Biochemical Pathways
The action of this compound on serine hydroxymethyl transferase affects the metabolic pathway involving the conversion of serine to glycine . This can have downstream effects on various other metabolic processes, including those involving amino acids and other key metabolites.
Pharmacokinetics
Similar compounds have been shown to have good oral bioavailability and minimal metabolism, suggesting that this compound may have similar properties .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s reactivity and stability . Additionally, the presence of other substances, such as ethers, can catalyze reactions involving the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Hydroxymethyl)-5-methoxypyrimidine typically involves the reaction of pyrimidine derivatives with formaldehyde and methanol under acidic or basic conditions. One common method includes the hydroxymethylation of 5-methoxypyrimidine using formaldehyde in the presence of a base such as sodium hydroxide.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process generally includes the careful control of reaction temperature, pressure, and the use of catalysts to optimize the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-(Hydroxymethyl)-5-methoxypyrimidine undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed:
Oxidation: 2-(Carboxymethyl)-5-methoxypyrimidine
Reduction: this compound alcohol
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Hydroxymethyl)-5-methoxypyrimidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
- 2-(Hydroxymethyl)-5-methylpyrimidine
- 2-(Hydroxymethyl)-5-ethoxypyrimidine
- 2-(Hydroxymethyl)-5-chloropyrimidine
Comparison: 2-(Hydroxymethyl)-5-methoxypyrimidine is unique due to the presence of both hydroxymethyl and methoxy groups, which confer distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for specific applications.
Properties
IUPAC Name |
(5-methoxypyrimidin-2-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-10-5-2-7-6(4-9)8-3-5/h2-3,9H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCRPQDPGKHYFSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301306606 | |
Record name | 5-Methoxy-2-pyrimidinemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301306606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1459748-95-8 | |
Record name | 5-Methoxy-2-pyrimidinemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1459748-95-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methoxy-2-pyrimidinemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301306606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (5-methoxypyrimidin-2-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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